9H-(1,3)Thiazino(3,2-a)perimidine, 10,11-dihydro- is a heterocyclic compound belonging to the thiazino family of compounds. It is characterized by a fused thiazine and perimidine structure, which contributes to its unique chemical properties. The compound has gained attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Source: The compound is cataloged under the Chemical Abstracts Service with the number 72391-43-6, indicating its recognition in chemical databases and literature .
Classification: This compound falls under the category of thiazino derivatives, specifically classified as a bicyclic compound due to the presence of two fused rings. Its molecular formula is C12H10N2S, and it has a molecular weight of approximately 240.32 g/mol .
The synthesis of 9H-(1,3)Thiazino(3,2-a)perimidine, 10,11-dihydro- can be achieved through various methods. A notable approach involves the condensation of appropriate thiazole and perimidine precursors under specific reaction conditions.
Methods:
Technical Details: The synthesis typically requires careful control of temperature and reaction time to achieve optimal yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reaction and characterize the final product .
The molecular structure of 9H-(1,3)Thiazino(3,2-a)perimidine, 10,11-dihydro- features a distinctive arrangement that includes:
The compound can participate in various chemical reactions due to its functional groups:
Technical Details: Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the reaction pathways and outcomes. For instance, using strong acids can facilitate electrophilic substitutions effectively .
Research indicates potential applications in pharmacology where such compounds exhibit anti-inflammatory or antimicrobial properties .
Analytical data from spectral studies (e.g., NMR spectra) provide insights into the electronic environment around atoms within the molecule .
Scientific Uses:
Thiazino-perimidine hybrids demonstrate compelling bioactivity profiles rooted in their unique molecular architecture. The perimidine component provides a rigid, planar naphthalene-derived platform facilitating intercalation or π-stacking interactions with biological macromolecules, while the thiazine ring introduces a conformationally flexible heteroatom-rich segment capable of diverse binding motifs. Although direct studies on 10,11-dihydro derivatives are evolving, structurally analogous systems exhibit potent anticancer activities through mechanisms including topoisomerase II inhibition and receptor tyrosine kinase modulation [1] [7]. Molecular docking analyses of related thiazolo[3,2-a]pyrimidine derivatives reveal high-affinity binding to enzyme active sites, exemplified by compound 5e (IC₅₀ = 2.2 ± 0.6 μM against A549 lung adenocarcinoma) outperforming standard chemotherapeutics through optimized hydrophobic contacts and hydrogen bonding networks within the ATP-binding pocket [1].
Table 1: Biological Activities of Representative Thiazino-Fused Heterocycles
Compound Class | Biological Target | Key Activity Metrics | Mechanistic Insights |
---|---|---|---|
Thiazolo[3,2-a]pyrimidine | Topoisomerase IIα | IC₅₀ = 2.2–5.6 μM (A549/HeLa) [1] | Competitive inhibition via Mg²⁺ chelation and hydrophobic pocket occupancy |
Thiazolone[3,2-a]pyrimidine | HIV-RNase H | IC₅₀ = 2.98 μM (12b) [5] | Mg²⁺ coordination via nitrogen/oxygen atoms at catalytic site |
Spiro-thiadiazolopyrimidine | Cancer cell lines (PC-3/LNCaP) | IC₅₀ < 10 μM [6] | Tyrosine kinase inhibition (BCR-ABL) via spirooxindole recognition motif |
Thiazolobenzimidazole | Multiple cancer cell lines | IC₅₀ = 6.26 μM (4e) [7] | Oxidative stress induction and apoptosis activation |
Antiviral applications are substantiated by the scaffold's capacity to chelate essential divalent cations in viral enzymes. Derivatives featuring strategic electron-withdrawing substituents (e.g., nitro, carboxylate) demonstrate low micromolar inhibition of HIV-RNase H (IC₅₀ = 2.98 μM for compound 12b), validated through magnesium ion coordination assays and molecular dynamics simulations [5]. The binding stability of these complexes, often exceeding 20 ns in simulation studies, underscores the pharmacophoric significance of the fused thiazine-heterocycle core in maintaining productive enzyme interactions under physiological conditions [5]. Additionally, these hybrids exhibit multifunctional antioxidant behavior, acting as radical scavengers and metal-chelating agents, which may contribute to cytoprotective effects in neurodegenerative models—though perimidine-specific data requires further validation [7].
The thiazino[3,2-a]perimidine system exhibits profound bioisosteric relationships with the extensively investigated thiazolo[3,2-a]pyrimidine pharmacophore. Both scaffolds share a common bridgehead nitrogen atom and bicyclic electron distribution pattern, enabling analogous interactions with purine-recognizing enzyme binding sites [3]. Critical differences emerge in ring size and aromaticity: the thiazino-perimidine incorporates a six-membered thiazine ring versus the five-membered thiazole in thiazolopyrimidines. This expansion increases conformational flexibility and dipole moment magnitude (experimentally estimated at 4.8–5.2 Debye versus 3.5–4.0 Debye for thiazolopyrimidines), potentially enhancing adaptability to enzyme subsites [5] [9].
Table 2: Structural and Electronic Comparison of Fused Bicyclic Heterocycles
Structural Feature | Thiazolo[3,2-a]pyrimidines | Thiazino[3,2-a]perimidines | Biological Implications |
---|---|---|---|
Ring Fusion | 5,5-bicyclic system [3] | 6,5-bicyclic system [9] | Enhanced conformational flexibility for target accommodation |
Bridgehead Atom | Nitrogen | Nitrogen | Conservation of H-bond accepting capacity at critical pharmacophoric position |
Aromatic Segments | Fully conjugated π-system | Partially saturated (10,11-dihydro) | Reduced planarity may improve membrane permeability |
Electron Density Distribution | C5=C6 bond polarization [1] | Extended conjugation across perimidine system | Increased polar surface area for protein surface interactions |
Characteristic Substituent Positions | C5, C7 aryl groups [1] | C8, C10 aryl groups [9] | Bioisosteric conservation of hydrophobic pharmacophore elements |
QSAR analyses reveal that electron-donating groups (e.g., 4-methoxy) on the perimidine's aryl moiety enhance bioactivity—mirroring observations in thiazolopyrimidines where 4-methyl substitution boosted RNase H inhibition 3.7-fold [5]. This analogy validates strategic bioisosteric replacement strategies, particularly when substituting the thiazole moiety with its thiazine counterpart. Molecular modeling indicates that the expanded thiazine ring enables additional van der Waals contacts with hydrophobic enzyme subpockets unreachable by thiazolopyrimidines, potentially explaining potency enhancements in matched-pair analog studies [5] [9]. Furthermore, the perimidine's naphthalene-derived framework offers enhanced DNA intercalation capacity compared to pyrimidine-based systems, a property exploited in anticancer agent design targeting topoisomerase-DNA complexes [1] [6].
Table 3: Bioisosteric Substituent Effects Across Analogous Scaffolds
Substituent Position | Thiazolo[3,2-a]pyrimidine Activity | Thiazino[3,2-a]perimidine Projected Activity | Proposed Bioisosteric Relationship |
---|---|---|---|
C5 (pyrimidine)/C8 (perimidine) aryl 2-OH | IC₅₀ = 18.23 μM (RNase H) [5] | Moderate activity predicted | Conserved H-bond donation capacity |
C5 (pyrimidine)/C8 (perimidine) aryl 2-CO₂CH₃ | IC₅₀ = 8.27 μM (RNase H) [5] | High activity predicted | Enhanced Mg²⁺ chelation and hydrophobic fitting |
C7 (pyrimidine)/C10 (perimidine) 4-OMe | 3.7-fold activity increase [5] | Significant boost predicted | Electron donation strengthening π-cation interactions |
N3 (pyrimidine)/N11 (perimidine) alkyl | Variable activity [1] | Conformation-dependent effects predicted | Altered ring puckering influencing target engagement |
Synthetic methodologies further demonstrate transferability between these systems. The one-pot cyclization approach optimized for thiazolo[3,2-a]pyrimidines using α-bromination/cyclization sequences with NBS and PTSA catalysis [1] is directly adaptable to thiazino-perimidines, albeit with modified cyclization temperatures (estimated 60–70°C) due to the perimidine's reduced nucleophilicity. Similarly, multicomponent reactions (MCRs) employing dimedone, isatin derivatives, and heterocyclic components under Keggin heteropolyacid catalysis—successful for spiro-thiadiazolopyrimidine synthesis (70–90% yields) [6]—provide blueprints for constructing complex thiazino-perimidine architectures. These synthetic parallels enable efficient exploration of structure-activity relationships within this emerging chemotype, accelerating drug discovery efforts targeting kinase-driven malignancies and viral infections [1] [5] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0